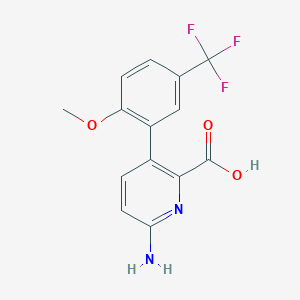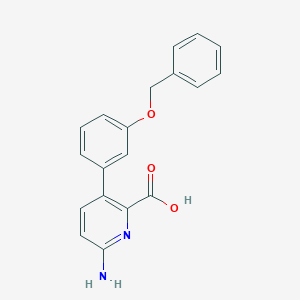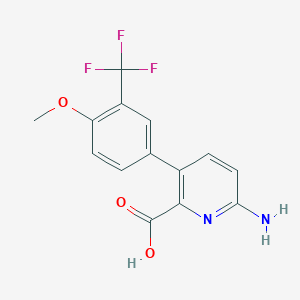
6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid is a synthetic organic compound belonging to the picolinic acid family This compound is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety
准备方法
The synthesis of 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methoxy-3-trifluoromethylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling: The resulting amine is coupled with a picolinic acid derivative under appropriate conditions to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as herbicides and pesticides.
作用机制
The mechanism of action of 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may act by inhibiting key enzymes involved in plant growth. The compound’s trifluoromethyl group enhances its binding affinity to these targets, leading to effective inhibition. Molecular docking studies have shown that it can interact with auxin-signaling F-box proteins, disrupting normal cellular processes.
相似化合物的比较
Similar compounds to 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid include:
Picolinic acid: A simpler derivative with a carboxylic acid group attached to a pyridine ring.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at a different position.
Isonicotinic acid: Another isomer with the carboxyl group at yet another position.
Compared to these compounds, this compound is unique due to the presence of the trifluoromethyl and methoxy groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
6-amino-3-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c1-22-10-4-2-7(6-9(10)14(15,16)17)8-3-5-11(18)19-12(8)13(20)21/h2-6H,1H3,(H2,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGXPOHKBJPYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

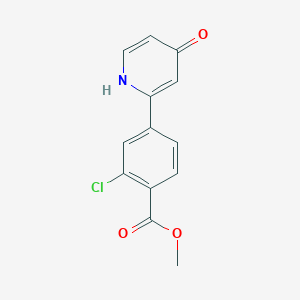
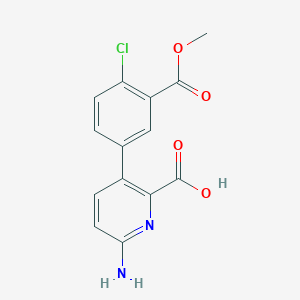
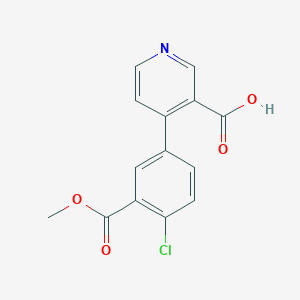
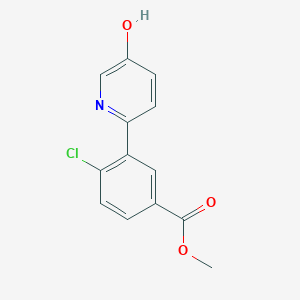
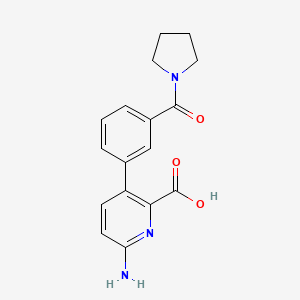
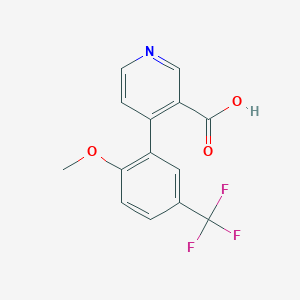
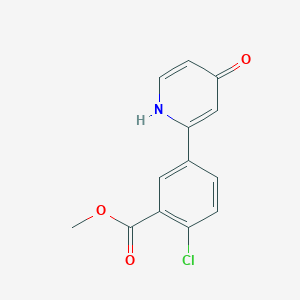
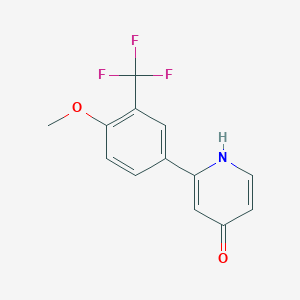
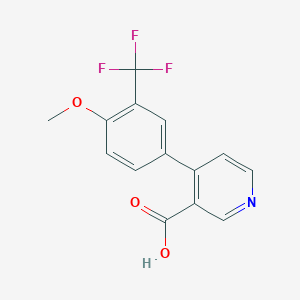
![6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6415769.png)
![6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6415775.png)
